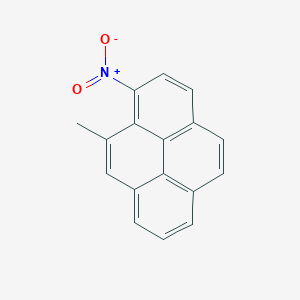

10-Methyl-1-nitropyrene

Description

Structure

3D Structure

Properties

CAS No. |

88535-51-7 |

|---|---|

Molecular Formula |

C17H11NO2 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

10-methyl-1-nitropyrene |

InChI |

InChI=1S/C17H11NO2/c1-10-9-13-4-2-3-11-5-6-12-7-8-14(18(19)20)15(10)17(12)16(11)13/h2-9H,1H3 |

InChI Key |

KXCYTMKHRDSOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC3=C2C4=C(C=C3)C=CC(=C14)[N+](=O)[O-] |

Origin of Product |

United States |

Environmental Dynamics and Transformation of 1 Nitropyrene

Atmospheric Behavior and Transport

The atmospheric lifecycle of 1-nitropyrene (B107360) begins with its emission from sources like diesel engine exhaust and residential solid fuel burning. Once in the atmosphere, its physical state and association with airborne particles govern its transport over local, regional, and even global scales.

Due to its low vapor pressure and semi-volatile nature, 1-nitropyrene predominantly exists in the condensed phase in the atmosphere. It readily adsorbs onto the surface of ambient particulate matter (PM). This association is particularly strong with fine particles (PM₂.₅), which have a high surface area-to-volume ratio.

Research indicates that over 90% of atmospheric 1-nitropyrene is found in the particle-bound state rather than the gas phase. The specific substrate of the particle, such as diesel soot, wood smoke particles, or mineral dust, influences the strength and nature of this adsorption. This partitioning behavior is a critical factor in its environmental dynamics for two primary reasons:

Long-Range Transport: Association with fine particles, which have long atmospheric residence times (days to weeks), allows 1-nitropyrene to be transported far from its original source.

Chemical Stability: The particle surface can significantly influence the reactivity of adsorbed 1-nitropyrene, potentially shielding it from certain gas-phase oxidants or, conversely, promoting photochemical reactions.

The concentration of 1-nitropyrene on airborne particles can vary significantly depending on proximity to emission sources and meteorological conditions, with higher levels typically observed in urban and industrial areas.

The primary mechanism for removing 1-nitropyrene from the atmosphere is through the deposition of the particles to which it is adsorbed. This removal occurs via two main processes: wet and dry deposition.

Dry Deposition: This process involves the gravitational settling of particles or their impaction onto surfaces like vegetation, soil, and water bodies. The efficiency of dry deposition is highly dependent on particle size, with larger particles being removed more effectively than finer ones.

Wet Deposition: This involves the removal of 1-nitropyrene-laden particles by precipitation. It occurs through two sub-processes:

Rainout (In-cloud scavenging): Particles act as cloud condensation nuclei, incorporating 1-nitropyrene into cloud droplets.

Washout (Below-cloud scavenging): Falling raindrops or snowflakes collide with and capture aerosol particles from the air column below the cloud base.

Wet deposition is generally considered the more efficient removal pathway for the fine particles that carry the bulk of atmospheric 1-nitropyrene. The combined effect of these deposition processes transfers the compound from the atmosphere to terrestrial and aquatic ecosystems.

Abiotic Degradation Pathways

Once released into the environment, 1-nitropyrene is subject to abiotic degradation, primarily driven by sunlight. Photochemical transformation is the most significant degradation pathway, breaking the compound down into various byproducts.

1-Nitropyrene strongly absorbs solar radiation in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) ranges. This absorption can elevate the molecule to an electronically excited state, initiating a series of chemical reactions that lead to its degradation. The efficiency and outcome of these photoreactions are highly dependent on the surrounding medium.

When dissolved in a solvent, such as in atmospheric water droplets or surface water, 1-nitropyrene can undergo direct photolysis. Upon absorbing a photon, the molecule can undergo cleavage of the carbon-nitro (C-NO₂) bond. This process is often the rate-limiting step and can lead to the formation of various photoproducts, including 1-hydroxypyrene (B14473) and pyrene (B120774). However, subsequent reactions with oxygen and other species in the solution can lead to more complex products, such as pyrene quinones. The quantum yield of photolysis—a measure of its efficiency—varies with the solvent. For instance, the reaction proceeds differently in polar solvents like water compared to nonpolar organic solvents.

Given that most atmospheric 1-nitropyrene is particle-bound, its photochemistry on solid substrates is of greater environmental relevance. The nature of the particle surface profoundly affects the degradation rate and product distribution. Compared to photolysis in solution, the half-life of 1-nitropyrene can be significantly altered when adsorbed onto a solid matrix.

Inert Surfaces: On relatively inert surfaces like silica (B1680970) or alumina (B75360), 1-nitropyrene undergoes photolysis, but its degradation rate can be either faster or slower than in solution. The surface can stabilize certain reactive intermediates or alter the light absorption properties of the molecule.

Active Surfaces: On chemically active surfaces, such as those containing metal oxides or organic matter like soot, the degradation pathways can be more complex. The surface itself can participate in the reaction, sometimes acting as a photosensitizer or providing a source of reactive oxygen species.

Studies have shown that the photolytic half-life of 1-nitropyrene is highly variable depending on the substrate, ranging from a few hours to several days under simulated solar radiation. This variability highlights the critical role of the aerosol matrix in determining the atmospheric persistence of 1-nitropyrene. Common products identified from surface photoreactions include various hydroxynitropyrenes and pyrene quinones.

Data Tables

The following tables summarize key research findings on the degradation of 1-nitropyrene.

| Medium / Substrate | Irradiation Conditions | Observed Half-Life (t₁/₂) | Key Observation |

|---|---|---|---|

| Acetonitrile (B52724)/Water Solution | Simulated sunlight (Xenon lamp) | ~ 2 - 4 hours | Represents rapid degradation in a homogenous solution. |

| Adsorbed on Silica Gel | Simulated sunlight | ~ 15 - 25 hours | Degradation is significantly slower than in solution, indicating stabilization by the surface. |

| Adsorbed on Alumina | Simulated sunlight | ~ 50 - 70 hours | Demonstrates a strong stabilizing effect compared to silica, leading to higher persistence. |

| Adsorbed on Diesel Soot | Simulated sunlight | > 100 hours | Highly persistent; soot particles can shield 1-NP from UV light, drastically increasing its atmospheric lifetime. |

| Reaction Condition | Major Product(s) | Notes |

|---|---|---|

| Photolysis in solution (e.g., acetonitrile) | Pyrene-1-ol (1-Hydroxypyrene), Pyrene Quinones (e.g., Pyrene-1,6-dione) | Product formation depends on the presence of oxygen. |

| Photolysis on Silica surface (aerobic) | Hydroxynitropyrenes, Pyrene Quinones | The product profile is similar to solution but with different relative yields. |

| Photolysis on Soot particles | Minimal degradation; primary compound remains | The "light-screening" effect of the carbonaceous matrix inhibits significant product formation. |

Photochemical Transformation Mechanisms

Influence of Environmental Factors (e.g., Oxygen, Phenols, Solvents) on Photodegradation

The photodegradation of 10-Methyl-1-nitropyrene, a process driven by natural sunlight, is a critical transformation pathway in the environment. The rate and products of this degradation are significantly modulated by various environmental factors, including the presence of oxygen, reactive species like phenols, and the nature of the solvent medium.

Influence of Oxygen: Molecular oxygen plays a dual role in the photodegradation of nitrated polycyclic aromatic hydrocarbons (NPAHs). It can act as a quenching agent for the excited triplet state of this compound, potentially slowing the primary degradation step. However, oxygen can also react with radical intermediates to form peroxy radicals, leading to the formation of oxidized products such as methyl-nitropyren-quinones. The specific products formed are dependent on oxygen concentration and the reaction environment.

Influence of Phenols: Phenolic compounds, which are common in natural waters and soils, can act as hydrogen donors. During photolysis, phenols can facilitate the reduction of the nitro group (-NO₂) on the this compound molecule to a nitroso (-NO) or amino (-NH₂) group. This accelerates the transformation of the parent compound into its reductive metabolites, which have different toxicological and environmental fate profiles.

Table 1: Summary of Environmental Factor Influence on this compound Photodegradation

| Factor | Influence on Degradation Rate | Mechanism of Action | Potential Byproducts |

| Solvents (Polar, Protic) | Accelerates | Stabilization of charged intermediates and radical ions. | Hydroxylated and other polar derivatives. |

| **Oxygen (O₂) ** | Variable (can inhibit or promote) | Quenches excited states; reacts with intermediates. | Methyl-nitropyren-quinones; other oxidized species. |

| Phenols | Accelerates | Acts as a hydrogen atom donor, facilitating nitro group reduction. | 10-Methyl-1-nitrosopyrene; 10-Methyl-1-aminopyrene. |

Biotic Degradation and Environmental Fate

The environmental persistence and fate of this compound are largely governed by biotic degradation processes, primarily mediated by microorganisms in soil and sediment. As a member of the NPAH class, its structure, characterized by a four-ring aromatic system with both nitro and methyl substituents, renders it generally resistant to rapid breakdown.

Biodegradation in Aquatic and Sediment Systems

In aquatic environments and sediments, the biodegradation of this compound is a slow process contingent on microbial populations and prevailing redox conditions. The presence of the methyl group on the pyrene core, when compared to the unsubstituted 1-nitropyrene, is known to increase its recalcitrance. This is due to steric hindrance, which can impede enzymatic access to the aromatic rings or the nitro group, and alterations in the molecule's electronic properties.

Under aerobic conditions (in the presence of oxygen), the primary and often rate-limiting step in the microbial degradation of this compound is the reduction of its nitro group. Aerobic bacteria, such as those from the genera Sphingomonas, Mycobacterium, and Pseudomonas, utilize nitroreductase enzymes to convert the nitro group to a nitroso, hydroxylamino, and ultimately an amino group, forming 10-methyl-1-aminopyrene. While this initial reduction detoxifies the compound with respect to mutagenicity, the resulting amino derivative can be more persistent. Subsequent degradation involves the oxidative cleavage of the aromatic rings, a process that is significantly slower for methylated PAHs.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of this compound

| Parameter | Aerobic Degradation | Anaerobic Degradation |

| Primary Pathway | Nitro group reduction followed by ring cleavage. | Primarily nitro group reduction. |

| Key Metabolite | 10-Methyl-1-aminopyrene | 10-Methyl-1-aminopyrene |

| Degradation Rate | Relatively faster | Significantly slower |

| Terminal Products | CO₂, H₂O, biomass (if complete mineralization occurs). | Persistent 10-Methyl-1-aminopyrene. |

| Oxygen Requirement | Required | Inhibited by oxygen |

Environmental Partitioning and Mobility (e.g., Adsorption to Solids, Immobility in Soil)

The environmental mobility of this compound is extremely limited due to its physicochemical properties. Its large, non-polar aromatic structure, combined with the presence of a lipophilic methyl group, results in very low water solubility and a high affinity for organic matter.

This behavior is quantified by its octanol-water partition coefficient (Log Kₒw) and soil organic carbon-water (B12546825) partition coefficient (Kₒc). The Log Kₒw for this compound is estimated to be greater than 5.0, indicating strong lipophilicity. Consequently, when released into the environment, it rapidly partitions from the aqueous phase and strongly adsorbs to soil particles, sediments, and suspended solids. This strong adsorption, reflected in a high Kₒc value, renders this compound effectively immobile in soil, preventing it from leaching into groundwater. Its environmental transport is therefore primarily associated with the movement of particulate matter to which it is bound.

Table 3: Physicochemical Properties and Environmental Mobility of this compound

| Property | Value (Estimated) | Implication for Environmental Fate |

| Log Kₒw | > 5.0 | High lipophilicity; tendency to partition into organic phases. |

| Water Solubility | Very Low | Minimal presence in the dissolved phase of natural waters. |

| Soil Adsorption (Kₒc) | High (> 10⁵ L/kg) | Strong binding to soil and sediment organic carbon. |

| Mobility in Soil | Immobile | Low potential for leaching into groundwater. |

Bioconcentration Potential

The high lipophilicity and environmental persistence of this compound indicate a significant potential for bioconcentration in aquatic organisms. Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment (e.g., water) due to uptake and slow elimination.

For compounds with a Log Kₒw value above 4.0, the potential for bioconcentration is considered high. Given that the estimated Log Kₒw for this compound is over 5.0, it is expected to accumulate in the fatty tissues of fish, mollusks, and other aquatic life exposed to it. The bioconcentration factor (BCF), which relates the concentration in the organism to the concentration in water, is predicted to be high for this compound. While specific experimental BCF values for this compound are not widely documented, they are expected to be higher than those of its non-methylated parent, 1-nitropyrene, due to its increased lipophilicity. This accumulation in organisms raises concerns about its potential for trophic transfer and magnification within the food web.

Metabolic Activation and Biotransformation Pathways of 1 Nitropyrene

Key Metabolic Pathways

The biological activity of 1-nitropyrene (B107360) is intrinsically linked to its metabolism, which can result in either detoxification or activation to carcinogenic derivatives. nih.gov In mammalian systems, both reductive and oxidative pathways play significant roles. nih.govhealtheffects.org While intact rat mammary cells metabolize 1-nitropyrene primarily via oxidative pathways, nitroreduction is a critical activation pathway in other systems. healtheffects.org The balance between these pathways can be influenced by various factors, including the specific enzymes present in a tissue and the local oxygen concentration.

Nitroreduction is a key metabolic activation pathway for 1-nitropyrene. researchgate.netacs.org This process involves the enzymatic reduction of the nitro group (NO₂) to form reactive intermediates that can ultimately bind to DNA. nih.govacs.org Several mammalian nitroreductases are capable of catalyzing this reaction, including xanthine (B1682287) oxidase (XO), NADPH-dependent cytochrome P450 reductase (POR), and aldehyde oxidase (AOX). acs.org This pathway is considered a crucial step for the mutagenic and carcinogenic properties attributed to 1-nitropyrene. nih.gov

The nitroreduction of 1-nitropyrene can proceed through sequential one-electron or two-electron reduction steps. Enzymes such as xanthine oxidase, cytochrome P450 reductase, and aldehyde oxidase typically catalyze one-electron reductions. acs.org This multi-step process begins with the reduction of the nitro group to a nitroso-aromatic compound, which is then further reduced to an N-hydroxyamino aromatic compound. researchgate.net The final step is the reduction to the corresponding aminoaromatic compound, 1-aminopyrene (B158619). researchgate.net In contrast, NAD(P)H/quinone oxidoreductase 1 (NQO1) is an example of an enzyme that can perform a two-electron reduction. acs.org

A critical step in the activation of 1-nitropyrene via nitroreduction is the formation of the reactive intermediate, N-hydroxy-1-aminopyrene. nih.govresearchgate.nethealtheffects.org This N-hydroxyamino metabolite is sufficiently reactive to bind directly to DNA. researchgate.net The metabolic sequence involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to yield N-hydroxy-1-aminopyrene. researchgate.net In some cases, this intermediate can undergo further activation through O-esterification, enhancing its biological activity. researchgate.net The formation of N-hydroxy-1-aminopyrene is a pivotal event leading to the formation of DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene. nih.govnih.gov

The efficiency of the nitroreduction pathway is significantly influenced by the ambient oxygen concentration. Reductive metabolism is generally favored under anaerobic or low-oxygen (hypoxic) conditions. acs.org For instance, DNA adduct formation resulting from 1-NP nitroreduction by xanthine oxidase or in rat liver S9 incubations is enhanced under anaerobic conditions. acs.org Conversely, the presence of molecular oxygen can inhibit the photodegradation of related compounds like 1-nitronaphthalene, suggesting that aerobic conditions can counteract certain reductive processes. researchgate.net In microsomal incubations, the formation of K-region epoxides through oxidative pathways increases with rising oxygen tension, while DNA binding via the reductive pathway can occur under both aerobic and anaerobic conditions. nih.gov

In addition to nitroreduction, 1-nitropyrene undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov This pathway leads to the formation of various ring-oxidized metabolites, including phenols and epoxides. nih.govnih.gov While sometimes considered a detoxification route, oxidative metabolism can also produce metabolites that are mutagenic or can be further activated. researchgate.netnih.gov For example, intact rat mammary cells predominantly metabolize 1-nitropyrene through these oxidative pathways. healtheffects.org

Ring-hydroxylation is a major oxidative pathway for 1-nitropyrene, resulting in the formation of several phenolic metabolites. healtheffects.orgnih.gov In vitro studies using rat liver microsomes have identified 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene as major products. nih.gov Computational studies support these findings, indicating that hydroxylation at the C₆ and C₈ positions are favorable metabolic routes. nih.gov Some of these hydroxylated metabolites exhibit significant mutagenicity themselves. nih.gov For instance, in the absence of an external metabolic activation system, 6-hydroxy-1-nitropyrene is more mutagenic than the parent 1-nitropyrene in Chinese hamster ovary (CHO) cells. nih.govnih.gov

Interactive Data Table: Key Metabolites of 1-Nitropyrene

The following table summarizes the primary metabolites formed through the major biotransformation pathways of 1-nitropyrene.

| Metabolite Name | Formation Pathway | Metabolic Step | Reference |

| 1-Nitrosopyrene (B1218456) | Nitroreduction | 2-electron reduction of nitro group | researchgate.netnih.gov |

| N-hydroxy-1-aminopyrene | Nitroreduction | Further reduction of nitroso group | nih.govresearchgate.nethealtheffects.org |

| 1-Aminopyrene | Nitroreduction | Final reduction of N-hydroxyamino group | nih.govresearchgate.net |

| 3-Hydroxy-1-nitropyrene | Ring-Hydroxylation | Oxidation of the pyrene (B120774) ring | nih.govhealtheffects.orgnih.gov |

| 6-Hydroxy-1-nitropyrene | Ring-Hydroxylation | Oxidation of the pyrene ring | nih.govhealtheffects.orgnih.gov |

| 8-Hydroxy-1-nitropyrene | Ring-Hydroxylation | Oxidation of the pyrene ring | nih.govhealtheffects.orgnih.gov |

| 1-Nitropyrene 4,5-oxide | Ring-Oxidation (Epoxidation) | K-region oxidation | nih.govnih.gov |

| 1-Nitropyrene 9,10-oxide | Ring-Oxidation (Epoxidation) | K-region oxidation | nih.govnih.gov |

Oxidative Metabolism Pathways

Epoxide Formation (e.g., K-region oxides like 1-nitropyrene 4,5-oxide, 1-nitropyrene 9,10-oxide)

Ring oxidation of 1-nitropyrene, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of epoxides, particularly at the K-region (the 4,5- and 9,10-positions of the pyrene molecule). nih.govacs.org These K-region oxides, namely 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, are significant metabolites. nih.govnih.gov

Studies have shown that these epoxides are formed during the incubation of 1-nitropyrene with liver microsomes. nih.gov The formation of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide has been identified as an inevitable product of 1-NP metabolism by CYPs. nih.govacs.org Theoretical calculations suggest that epoxidation is a more feasible reaction pathway compared to hydroxylation, with a lower energy barrier. nih.gov These epoxide metabolites are electrophilic and can bind to DNA, increasing health risks. nih.gov

In the absence of further metabolic processing, 1-nitropyrene 9,10-oxide and 1-nitropyrene 4,5-oxide have demonstrated mutagenicity in mammalian cells. nih.govnih.gov The inclusion of an epoxide hydrase inhibitor can significantly increase the mutagenic frequency of these compounds, highlighting the role of epoxide formation in the genotoxicity of 1-nitropyrene. nih.gov When 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide react with DNA, they form several closely related adducts. nih.gov

Table 1: K-Region Epoxide Metabolites of 1-Nitropyrene

| Metabolite | Formation Pathway | Significance |

| 1-Nitropyrene 4,5-oxide | Ring oxidation by Cytochrome P450 enzymes. nih.govacs.org | Mutagenic in mammalian cells; reacts with DNA to form adducts. nih.govnih.gov |

| 1-Nitropyrene 9,10-oxide | Ring oxidation by Cytochrome P450 enzymes. nih.govacs.org | Mutagenic in mammalian cells; reacts with DNA to form adducts. nih.govnih.gov |

Conjugation Reactions (e.g., Acetylation, Sulfation, Glucuronidation)

Following the initial metabolic steps of nitroreduction and ring-hydroxylation, the resulting metabolites of 1-nitropyrene can undergo Phase II conjugation reactions. nih.gov These reactions, which include acetylation, sulfation, and glucuronidation, generally serve to increase the water solubility of the metabolites, facilitating their excretion from the body.

The major pathways in the biotransformation of 1-nitropyrene in rats involve nitroreduction followed by acetylation, as well as ring-hydroxylation and subsequent conjugation. nih.gov For instance, the reduced amino derivatives can be acetylated, a process that primarily occurs in the liver. oup.com The hydrolysis of glucuronides is considered an essential step in generating mutagenic metabolites. lookchem.com

Enzymatic Systems Involved in 1-Nitropyrene Metabolism

A diverse array of enzymatic systems in both mammals and bacteria is responsible for the metabolism of 1-nitropyrene. These enzymes play a crucial role in either detoxifying the compound or activating it into more potent carcinogens.

Mammalian Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP3A4, CYP2A13, CYP2E1)

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that are central to Phase I metabolism of a wide range of xenobiotics, including 1-nitropyrene. acs.orgmdpi.com These enzymes catalyze oxidative reactions, such as epoxidation and hydroxylation, on the aromatic ring of 1-NP. nih.govacs.org

Several CYP isoforms have been identified as important in the metabolism of 1-nitropyrene. Molecular dynamics simulations have indicated that CYP2A13 and CYP2E1 are key enzyme isoforms due to their strong binding affinities for 1-NP. nih.govacs.org These enzymes can selectively oxidize various carbon sites on the 1-NP molecule, leading to the formation of both hydroxylated and epoxidized products as major metabolites. nih.gov CYP1A1 is another well-known member of this family, and its expression can be induced by 1-nitropyrene, suggesting its involvement in the compound's metabolism. acs.org

Mammalian Nitroreductases (e.g., Xanthine Oxidase, DT-Diaphorase, Aldehyde Oxidase, NAD(P)H:quinone Oxidoreductase 1 (NQO1))

Nitroreduction is a critical activation pathway for 1-nitropyrene, and several mammalian enzymes possess nitroreductase activity. acs.orgresearchgate.net This process involves the reduction of the nitro group to form reactive intermediates. acs.org Enzymes such as Xanthine Oxidase, Aldehyde Oxidase (AOX), and NAD(P)H:quinone Oxidoreductase 1 (NQO1) are known to catalyze the nitroreduction of 1-NP. acs.orgnih.gov

Xanthine oxidase, a mammalian nitroreductase, can catalyze the nitroreduction of 1-NP, leading to the formation of DNA adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene. nih.govnih.gov NQO1 is another key enzyme implicated in the metabolic activation of nitroarenes. acs.org However, studies in human lung cells have suggested that while these enzymes may contribute, they might not play a major role in the conversion of 1-NP to 1-aminopyrene under certain conditions. acs.org

Aldo-Keto Reductases (AKRs, e.g., AKR1C1-1C3)

Recent research has highlighted the significant role of the aldo-keto reductase (AKR) superfamily in the metabolic activation of 1-nitropyrene. acs.orgnih.gov Specifically, human recombinant AKRs 1C1, 1C2, and 1C3 have been shown to catalyze the nitroreduction of 1-NP. nih.govnih.gov These enzymes, which are expressed in human lung cells, contribute to the formation of reactive intermediates that can lead to DNA adducts and carcinogenesis. nih.gov

Kinetic studies have revealed that among these isoforms, AKR1C1 exhibits the highest catalytic efficiency for the formation of 1-aminopyrene from 1-NP. nih.gov Pharmacological and genetic approaches in human lung cell lines have confirmed the dependence of 1-NP metabolic activation on these AKR1C isoforms. nih.gov

Bacterial Nitroreductases (e.g., Intestinal Microflora)

The microflora residing in the intestine plays a major role in the metabolism of 1-nitropyrene, primarily through the action of bacterial nitroreductases. oup.comnih.gov These enzymes are crucial for the transformation of exogenous nitroaromatic compounds. oup.com Studies have demonstrated that intestinal bacteria can reduce 1-nitropyrene to 1-aminopyrene. tandfonline.com

Nitroreductases purified from anaerobic bacteria, such as Bacteroides fragilis, have been shown to catalyze the metabolic activation of 1-NP, leading to the formation of DNA adducts in vitro. nih.gov The high level of nitroreductase activity found in intestinal contents suggests that the gut microbiome is a significant contributor to the in vivo metabolism of nitropyrenes in rats. nih.gov This bacterial metabolism can transform 1-NP through hydroxylation of the aromatic ring followed by reduction of the nitro group. oup.com

Table 2: Key Enzymatic Systems in 1-Nitropyrene Metabolism

| Enzyme Family | Specific Enzymes | Primary Metabolic Role | Location |

| Cytochrome P450 | CYP2A13, CYP2E1, CYP1A1. nih.govacs.orgacs.org | Ring oxidation (epoxidation, hydroxylation). nih.govacs.org | Mammalian tissues (e.g., liver, lung). mdpi.com |

| Mammalian Nitroreductases | Xanthine Oxidase, NQO1, Aldehyde Oxidase. acs.orgnih.govnih.gov | Nitroreduction of the nitro group. acs.org | Various mammalian tissues. nih.gov |

| Aldo-Keto Reductases | AKR1C1, AKR1C2, AKR1C3. nih.govnih.gov | Nitroreduction of the nitro group. nih.govnih.gov | Mammalian tissues, including lung cells. nih.gov |

| Bacterial Nitroreductases | Enzymes from intestinal microflora (e.g., Bacteroides fragilis). oup.comnih.gov | Nitroreduction and hydroxylation. oup.comnih.gov | Intestinal tract. nih.gov |

Other Enzymes (e.g., Glutathione S-transferase)

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification. nih.gov Their primary function involves catalyzing the conjugation of the tripeptide glutathione (GSH) with a wide array of electrophilic and hydrophobic compounds, including carcinogens and products of oxidative stress. nih.govfrontiersin.org This process renders the toxic molecules more water-soluble and less reactive, facilitating their elimination from the cell and the body. nih.govnih.gov

While the metabolic pathways of 1-nitropyrene are dominated by nitroreduction and cytochrome P450-mediated ring oxidation, GSTs contribute to the broader cellular defense against harmful electrophiles. frontiersin.orgcdc.gov The metabolic activation of 1-nitropyrene can lead to the formation of reactive electrophilic intermediates. GSTs are integral to the detoxification of such electrophiles generated from various xenobiotics, thereby protecting cellular macromolecules like DNA from damage. nih.govtandfonline.com The GSTs' protective role is part of the Phase II metabolic process, which follows the initial Phase I reactions often carried out by cytochrome P450 enzymes. nih.gov

| Function | Description | Significance |

|---|---|---|

| Detoxification | Catalyzes the conjugation of glutathione (GSH) to electrophilic compounds. nih.gov | Increases water solubility and facilitates excretion of toxic substances. nih.gov |

| Cellular Protection | Neutralizes reactive intermediates produced during the metabolism of xenobiotics. frontiersin.org | Prevents damage to DNA, proteins, and other cellular components. |

| Antioxidant Defense | Contributes to the antioxidant defense system by detoxifying products of oxidative stress. frontiersin.orgresearchgate.net | Mitigates cellular damage caused by reactive oxygen species (ROS). |

Metabolic Product Characterization

The biotransformation of 1-nitropyrene results in a variety of metabolic products, formed through two primary pathways: nitroreduction of the nitro group and oxidation of the aromatic pyrene ring. cdc.gov The specific metabolites produced can vary depending on the biological system, oxygen availability, and the specific enzymes involved. aacrjournals.orgnih.gov

Hydroxy-Nitropyrenes (e.g., 3-Hydroxy-1-nitropyrene, 6-Hydroxy-1-nitropyrene, 8-Hydroxy-1-nitropyrene)

Ring-oxidized metabolites are significant products of 1-nitropyrene metabolism. Cytochrome P450 enzymes catalyze the hydroxylation of the pyrene ring, leading to the formation of several phenolic derivatives. acs.orgnih.gov The most commonly identified hydroxy-nitropyrenes are 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene. aacrjournals.orgnih.gov

These metabolites have been detected in various in vitro and in vivo studies. For instance, incubation of 1-nitropyrene with rat liver supernatant under aerobic conditions yields 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. aacrjournals.org Studies have shown that 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are the major hydroxylated metabolites. acs.orgnih.gov These compounds, along with 3-hydroxy-1-nitropyrene, are also found as metabolites in human urine, often conjugated with glucuronide or sulfate, and serve as biomarkers for exposure to 1-nitropyrene. cdc.govnih.govmdpi.comnih.gov

| Metabolite | Typical Biological Matrix | Formation Pathway | Key Research Finding |

|---|---|---|---|

| 3-Hydroxy-1-nitropyrene | Rat Liver Supernatant, Human Urine aacrjournals.orgnih.gov | Ring Oxidation (Cytochrome P450) | One of the primary phenolic metabolites identified in early metabolism studies. aacrjournals.orghealtheffects.org |

| 6-Hydroxy-1-nitropyrene | Rat Liver Supernatant, Human Urine aacrjournals.orgmdpi.com | Ring Oxidation (Cytochrome P450) | Frequently detected as a major urinary metabolite in exposed individuals. cdc.govacs.org |

| 8-Hydroxy-1-nitropyrene | Rat Liver Supernatant, Human Urine aacrjournals.orgmdpi.com | Ring Oxidation (Cytochrome P450) | Considered a major product of hydroxylation metabolism alongside the 6-hydroxy isomer. acs.orgnih.gov |

Amino-Nitropyrenes (e.g., 1-Aminopyrene)

The nitroreduction pathway leads to the formation of amino-nitropyrenes. Under anaerobic or low-oxygen conditions, the nitro group of 1-nitropyrene is sequentially reduced to form 1-nitrosopyrene, N-hydroxy-1-aminopyrene, and finally, the stable metabolite 1-aminopyrene. nih.govnih.gov This reductive metabolism is carried out by various enzymes, including bacterial nitroreductases found in the gut microbiota and mammalian enzymes like xanthine oxidase. nih.govoup.com

The conversion of 1-nitropyrene to 1-aminopyrene is a significant metabolic step. For example, the human intestinal microbiota has been shown to effectively metabolize 1-nitropyrene to 1-aminopyrene. nih.gov This metabolite is readily detected in various biological systems following exposure to 1-nitropyrene and is considered a key biomarker of the nitroreduction pathway. nih.govoup.comresearchgate.net

Acetylated Metabolites (e.g., N-Acetyl-1-aminopyrene, Hydroxy-N-acetyl-1-aminopyrenes)

Following the formation of 1-aminopyrene via nitroreduction, it can undergo further biotransformation through N-acetylation. This reaction, catalyzed by N-acetyltransferases, results in the formation of N-acetyl-1-aminopyrene. nih.govnih.gov This acetylated metabolite has been identified in studies using isolated perfused rat livers and in incubations with Salmonella typhimurium. nih.govoup.com

Furthermore, the hydroxylated metabolites of 1-nitropyrene can also undergo a sequence of nitroreduction and acetylation. This leads to the formation of hydroxy-N-acetyl-1-aminopyrenes. Specifically, 6-hydroxy-N-acetyl-1-aminopyrene and 8-hydroxy-N-acetyl-1-aminopyrene have been identified as urinary metabolites in humans, indicating that both ring-oxidation and nitroreduction-acetylation pathways occur in vivo. cdc.govnih.govnih.gov

Dihydrodiol Metabolites (e.g., 1-nitropyrene trans-9,10-dihydrodiol)

In addition to direct hydroxylation, the ring oxidation of 1-nitropyrene can proceed through an epoxide-diol pathway, similar to the metabolism of other polycyclic aromatic hydrocarbons. This pathway involves the formation of arene oxides (epoxides) by cytochrome P450 enzymes, which are then hydrated by epoxide hydrolase to form dihydrodiols. acs.org

For 1-nitropyrene, 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene are identified as major epoxidation products. acs.orgnih.gov The subsequent hydrolysis of these epoxides leads to the formation of dihydrodiol metabolites. Specifically, 1-nitropyrene trans-4,5-dihydrodiol and 1-nitropyrene trans-9,10-dihydrodiol have been characterized as metabolic products. aacrjournals.orgnih.gov

Pyrenols (e.g., 1-Pyrenol)

1-Pyrenol, also known as 1-hydroxypyrene (B14473), is the major and most well-characterized metabolite of pyrene. taylorandfrancis.com It is widely used as a biomarker for human exposure to polycyclic aromatic hydrocarbons (PAHs) in general, due to the prevalence of pyrene in PAH mixtures. taylorandfrancis.com The metabolic pathways of 1-nitropyrene primarily lead to metabolites that retain the nitro group, such as the hydroxy-nitropyrenes (e.g., 3-, 6-, and 8-hydroxy-1-nitropyrene), or involve its reduction to an amino group, as in 1-aminopyrene. aacrjournals.orgoup.com The formation of 1-pyrenol would require a denitration step, a pathway not prominently featured in the characterized metabolism of 1-nitropyrene.

Molecular Mechanisms of 1 Nitropyrene Genotoxicity and Mutagenicity

DNA Adduct Formation

The genotoxicity of 1-nitropyrene (B107360) (1-NP), a prevalent environmental pollutant found in diesel exhaust, is primarily attributed to its metabolic activation into reactive intermediates that bind covalently to DNA, forming DNA adducts. nih.govacs.org This process is considered a critical initiating event in chemical carcinogenesis. aacrjournals.org The formation of these adducts can lead to mutations if not repaired before DNA replication, potentially causing oncogene activation or altering the expression of tumor suppressor genes. tandfonline.com

Metabolic activation of 1-nitropyrene leads to the formation of several DNA adducts, with the major adduct being N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.govnih.govnih.gov This adduct is formed when reactive metabolites of 1-NP bind covalently to the C8 position of guanine (B1146940) in the DNA structure. nih.govscite.ai The formation of dG-C8-AP has been identified both in vitro, through reactions with calf thymus DNA, and in vivo in various tissues of rats treated with 1-nitropyrene, including the liver, kidney, and mammary gland. nih.govscite.ai While dG-C8-AP is the predominant adduct, minor adducts where the pyrene (B120774) moiety attaches to the N2-position of deoxyguanosine or the C8-position of deoxyadenosine (B7792050) have also been reported. acs.org

The metabolic activation of 1-nitropyrene into DNA-reactive species occurs through two primary pathways: nitroreduction and ring oxidation. researchgate.netnih.gov

The nitroreduction pathway is considered a major route for the activation of 1-nitropyrene. acs.orgnih.gov This process involves the reduction of the nitro group to form intermediates such as 1-nitrosopyrene (B1218456) and subsequently N-hydroxy-1-aminopyrene. nih.govresearchgate.net These highly reactive intermediates can then bind to DNA, primarily at the C8 position of guanine, to form the dG-C8-AP adduct. nih.govresearchgate.net Enzymes such as xanthine (B1682287) oxidase have been shown to facilitate this reductive activation. scite.ainih.gov

Table 1: Key Metabolic Pathways of 1-Nitropyrene Activation

| Metabolic Pathway | Key Enzymes/Processes | Reactive Intermediates | Major DNA Adduct |

| Nitroreduction | Cytosolic/Microsomal Nitroreductases, Xanthine Oxidase | 1-Nitrosopyrene, N-hydroxy-1-aminopyrene | N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) |

| Ring Oxidation | Cytochrome P450 (CYP) Enzymes | 1-Nitropyrene-4,5-oxide (B561001), 1-Nitropyrene-9,10-oxide (B9369) | Purine Adducts |

The ³²P-postlabeling assay is an ultrasensitive method widely used for the detection and quantification of DNA adducts, including those formed by 1-nitropyrene. nih.govnih.gov This technique is capable of detecting adducts at extremely low frequencies, as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. aacrjournals.orgtandfonline.comnih.gov

The procedure involves several key steps:

Enzymatic Digestion: The DNA sample is digested into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The adducts are enriched from the digest, often by methods like nuclease P1 digestion or butanol extraction, which removes the normal, unmodified nucleotides. aacrjournals.orgtandfonline.com

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govoup.com The separated adducts are then detected and quantified by measuring their radioactive decay, typically through autoradiography. aacrjournals.orgoup.com

This method has been instrumental in characterizing the DNA adducts formed by 1-nitropyrene and its metabolites in various experimental systems. tandfonline.com

Induced Mutagenic Effects

The formation of DNA adducts by 1-nitropyrene metabolites can lead to errors during DNA replication, resulting in mutations. The mutagenic potential of 1-nitropyrene has been extensively documented in both bacterial and mammalian cell systems. nih.gov

1-Nitropyrene is a potent mutagen in bacterial assays, particularly the Ames test which utilizes various strains of Salmonella typhimurium. acs.orgnih.gov The activation of 1-nitropyrene to a mutagen in these bacteria is primarily attributed to the nitroreduction pathway. nih.gov Strains such as TA1538, TA98, and YG1024, which are sensitive to frameshift mutations, show a strong positive response to 1-nitropyrene. nih.govnih.gov

Studies have shown that 1-nitrosopyrene, an intermediate in the nitroreduction of 1-nitropyrene, is significantly more mutagenic than its parent compound in S. typhimurium TA1538, suggesting it is a key intermediate in the activation pathway. nih.gov Furthermore, specialized strains that overexpress enzymes like nitroreductase or O-acetyltransferase, such as YG1024, exhibit heightened sensitivity to the mutagenicity of nitroaromatic compounds, including 1-nitropyrene. nih.gov The primary type of mutation induced by the major dG-C8-AP adduct in certain DNA sequences is a frameshift mutation, such as a two-base-pair (CpG) deletion. acs.org

1-Nitropyrene also induces mutations in mammalian cells, such as Chinese Hamster Ovary (CHO) cells. nih.govnih.gov In these systems, metabolic activation is often required to observe a mutagenic effect. nih.gov The mutagenicity of 1-nitropyrene in CHO cells, measured at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus, increases in the presence of an external metabolic activation system, such as a rat liver homogenate (S9 fraction). nih.govnih.gov

Ring-oxidized metabolites of 1-nitropyrene have been shown to be potent mutagens in CHO cells. nih.gov For instance, 1-nitropyrene-9,10-oxide and 6-hydroxy-1-nitropyrene are highly mutagenic even without an S9 fraction. nih.gov A comparative study of mutations in the HPRT gene induced by 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide found that both metabolites produced similar mutation spectra, consisting primarily of base substitutions (especially A→G and G→A transitions), single-base deletions, and larger exon deletions. researchgate.net These findings indicate that ring oxidation is an important metabolic pathway leading to the mutagenic effects of 1-nitropyrene in mammalian cells. researchgate.net

Table 2: Mutagenic Activity of 1-Nitropyrene and its Metabolites in Chinese Hamster Ovary (CHO) Cells

| Compound | Metabolic Activation (S9) | Mutagenic Potency | Primary Mutation Types |

| 1-Nitropyrene (1-NP) | Required | Mutagenicity increases with S9 concentration | Not specified |

| 1,6-Dinitropyrene (1,6-DNP) | Not Required | 8.1 mutants/10⁶ survivors/µg·mL⁻¹ | Not specified |

| 1,8-Dinitropyrene (1,8-DNP) | Not Required | 21 mutants/10⁶ survivors/µg·mL⁻¹ | Not specified |

| 1-Nitropyrene-4,5-oxide | Not Required | Weaker than 1-NP-9,10-oxide | Base substitutions (A→G, G→A), Deletions |

| 1-Nitropyrene-9,10-oxide | Not Required | Strong mutagen | Base substitutions (A→G, G→A), Deletions |

| 6-Hydroxy-1-nitropyrene | Not Required | Strong mutagen | Not specified |

Data compiled from multiple sources. nih.govnih.govresearchgate.net

Mutation Spectra Analysis (e.g., Base Substitutions, Frameshift Mutations)

The genotoxicity of 1-nitropyrene (1-NP) is intrinsically linked to its ability to induce mutations in the DNA sequence after metabolic activation. Analysis of these mutations reveals specific patterns, or spectra, that provide insight into the mechanisms of DNA damage and repair. The primary adduct formed from reductively activated 1-NP is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-AP). This adduct is a major contributor to the observed mutational landscape.

Studies have shown that 1-NP and its metabolites primarily induce two types of mutations: base substitutions and frameshift mutations.

Base Substitutions: In human cells, the mutations induced by 1-nitrosopyrene, a metabolite of 1-NP, are predominantly base substitutions, accounting for approximately 80% of induced mutations. nih.gov The most common type of base substitution observed is the G·C → T·A transversion. nih.gov This is consistent with the formation of adducts at guanine bases. Oxidative metabolites of 1-NP also induce a range of base substitutions, primarily at guanine sites, including G → A transitions, G → C transversions, and G → T transversions.

Frameshift Mutations: 1-NP is a potent frameshift mutagen in bacterial assays. nih.gov In Escherichia coli, 1-NP induces both -1 and +1 frameshift mutations, which often occur in 5'-CG, 5'-GC, and 5'-GG sequences. mcmaster.ca Studies on the dG-AP adduct placed in a repetitive CGCGCG sequence showed it primarily induces a -2 frameshift (CpG deletion). mcmaster.ca The occurrence and type of frameshift mutation can be influenced by cellular repair systems, such as the SOS response. mcmaster.ca

The specific pattern of mutations can vary depending on the experimental system and the metabolic pathways involved. nih.gov

| Mutation Type | Specific Change | Frequency/Observation | Reference System |

|---|---|---|---|

| Base Substitution | G·C → T·A Transversion | Most frequent transversion (73% of transversions) | Human Kidney Cells (plasmid-based) nih.gov |

| G → A, G → C, G → T | Observed with oxidative metabolites | Human Fibroblasts nih.gov | |

| Frameshift | -2 Deletion (CpG) | Induced by dG-AP adduct in repetitive sequences | E. coli mcmaster.ca |

| -1 and +1 Frameshift | Occur in 5'-CG, 5'-GC, and 5'-GG sequences | E. coli mcmaster.ca |

Genotoxicity Assays (e.g., Umu assay, CBMN assay, Comet Assay)

A variety of in vitro assays are employed to evaluate the DNA-damaging potential of chemical compounds. These assays measure different endpoints of genotoxicity, from initial DNA strand breaks to chromosomal damage.

Umu Assay: The Umu assay is a bacterial-based test that measures the induction of the umuC gene, which is part of the SOS DNA repair system in Salmonella typhimurium. biotoxicity.com This test is highly effective for screening genotoxic compounds, particularly nitroarenes. nih.govresearchgate.net The induction of the umuC gene, often linked to a reporter gene like lacZ for colorimetric detection, serves as an indirect measure of DNA damage. biotoxicity.com Strains of bacteria that overexpress enzymes like nitroreductase can be used to enhance the sensitivity of the assay for nitro compounds. researchgate.net

Cytokinesis-Block Micronucleus (CBMN) Assay: The CBMN assay is a comprehensive cytogenetic technique used to measure DNA damage in mammalian cells. mdpi.com It identifies chromosome fragments or whole chromosomes that are left behind during cell division and form small, separate nuclei called micronuclei. nih.gov By blocking the final stage of cell division (cytokinesis), the assay allows for the specific scoring of micronuclei in cells that have completed one nuclear division. mdpi.com This method is a sensitive biomarker for detecting damage from environmental and occupational exposures to genotoxic agents. nih.govnih.gov

Comet Assay (Single Cell Gel Electrophoresis): The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. neb.com After embedding cells in agarose (B213101) on a microscope slide, they are lysed, and the DNA is subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." nih.gov The intensity and length of the tail are proportional to the amount of DNA damage. neb.com The alkaline version of the assay (pH >13) is particularly effective at detecting single-strand breaks and alkali-labile sites. nih.gov

| Assay | Principle | Endpoint Measured | Relevance |

|---|---|---|---|

| Umu Assay | Measures the induction of the SOS DNA repair response in bacteria. biotoxicity.com | Gene expression (umuC) as an indicator of DNA damage. nih.gov | Rapid screening for genotoxic potential, especially for nitroarenes. researchgate.net |

| CBMN Assay | Visualizes chromosomal damage in cells that have undergone one round of nuclear division. mdpi.com | Micronuclei (chromosome fragments or whole chromosomes). nih.gov | Measures fixed chromosomal damage and instability in mammalian cells. mdpi.com |

| Comet Assay | Electrophoretic migration of damaged DNA fragments from the nucleus of a single cell. neb.com | DNA strand breaks (single and double). nih.gov | Sensitive detection of initial DNA damage before repair or fixation. nih.gov |

Interaction with Cellular Macromolecules Beyond DNA

Hemoglobin Adduct Formation and Potential as Dosimeters

Metabolites of nitro-PAHs, including 1-NP, can bind to hemoglobin (Hb), the protein in red blood cells. After metabolic reduction to reactive nitroso intermediates, these compounds can react with the cysteine residues in hemoglobin to form stable sulfinamide adducts. nih.gov These adducts can be measured in blood samples as an indicator of exposure.

The process involves the in vitro hydrolysis of the hemoglobin adduct to release the corresponding amine (e.g., 1-aminopyrene), which is then quantified. nih.gov Because red blood cells have a lifespan of approximately 120 days, hemoglobin adducts provide an integrated measure of exposure over the preceding months. researchgate.net This makes them valuable long-term dosimeters for biomonitoring human exposure to nitro-PAHs from sources like diesel exhaust. nih.gov Studies have successfully used these adducts to assess prenatal exposure by analyzing umbilical cord blood. nih.gov

Transfer RNA (tRNA) Adduct Formation

While the formation of DNA adducts by 1-NP is well-documented, the interaction of its metabolites with RNA has been studied to a lesser extent. The reactive electrophilic intermediates generated during 1-NP metabolism that bind to DNA could potentially also form adducts with RNA molecules, such as transfer RNA (tRNA). However, specific research detailing the formation and significance of 10-Methyl-1-nitropyrene or 1-nitropyrene adducts with tRNA is not extensively covered in the available literature. One study mentions tRNA in its list of abbreviations but does not provide further data on adduct formation. healtheffects.org

Cellular Responses and Signaling Pathways

Induction of Reactive Oxygen Species (ROS) and Oxidative Damage

Exposure to 1-nitropyrene can disrupt the normal redox balance within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage. nih.govmdpi.com The metabolic activation of 1-NP, particularly the nitro-reduction process, is a significant source of this oxidative stress. nih.gov

Studies in various cell lines, including human lung epithelial cells and macrophages, have demonstrated that 1-NP exposure leads to a concentration-dependent increase in intracellular ROS levels. nih.govnih.govscienceopen.com This increase in ROS can overwhelm the cell's antioxidant defenses, resulting in damage to cellular components. nih.gov

A key consequence of this oxidative stress is oxidative DNA damage. One of the most common lesions is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a biomarker for oxidative DNA damage. nih.gov Research has confirmed that 1-NP induces the formation of 8-OH-dG via the generation of ROS. nih.govjst.go.jp This type of DNA damage, if not properly repaired, can lead to G→T transversions, contributing to the mutagenic and carcinogenic potential of 1-NP. nih.govmdpi.com The cell may respond to this damage by activating signaling pathways, such as the AMPK/Nrf-2/HO-1 pathway, in an attempt to mitigate the oxidative damage. nih.gov

Modulation of Gene Expression (e.g., CYP1A1, DNA Repair Enzymes)

1-Nitropyrene (1-NP), a prominent nitro-polycyclic aromatic hydrocarbon found in diesel exhaust, is known to exert genotoxic effects through various mechanisms, including the modulation of critical gene expression pathways. mdpi.com Its interaction with cellular machinery can alter the expression of genes involved in both the metabolic activation of xenobiotics and the repair of DNA damage.

One of the key genes affected by 1-NP is Cytochrome P450 1A1 (CYP1A1). acs.org This enzyme is a crucial component of the phase I xenobiotic-metabolizing system. acs.org Research has demonstrated that 1-NP can significantly induce the expression of CYP1A1 protein. acs.org Interestingly, this induction is not primarily driven by a strong activation of the aryl hydrocarbon receptor (AhR), the typical pathway for polycyclic aromatic hydrocarbons. acs.org Instead, 1-NP has been shown to increase the stability of CYP1A1 messenger RNA (mRNA), leading to elevated protein levels. acs.org This stabilization effect is mediated through the Akt signaling pathway. acs.org While CYP1A1 is involved in detoxification, its activation can also metabolize compounds into more reactive intermediates that can form DNA adducts, contributing to carcinogenesis. acs.org

In addition to influencing metabolic enzymes, 1-NP also impacts the expression of DNA repair enzymes. Exposure to 1-NP can lead to oxidative stress through the generation of reactive oxygen species (ROS), which can in turn cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OH-dG). nih.gov Studies have shown that while 1-NP induces the formation of 8-OH-dG, cells can counteract this damage by modulating the expression of 8-OH-dG repair enzymes. nih.gov In human lung epithelial cells, these repair enzymes can prevent a significant increase in 8-OH-dG levels in cellular DNA at certain concentrations of 1-NP. nih.gov This suggests that the cellular response to 1-NP-induced genotoxicity involves an active upregulation of DNA repair mechanisms. However, it also implies that individuals with compromised DNA repair capabilities might be more susceptible to the carcinogenic effects of 1-NP. nih.gov

Table 1: Effects of 1-Nitropyrene on Gene Expression

| Gene | Effect of 1-Nitropyrene Exposure | Cellular Function |

|---|---|---|

| CYP1A1 | Increased protein expression via mRNA stabilization acs.org | Xenobiotic metabolism acs.org |

Pro-inflammatory Responses

The genotoxicity of 1-nitropyrene is also linked to its ability to trigger pro-inflammatory responses within cells. nih.govmdpi.com Inflammation is a critical factor in the development of various diseases, including cancer. acs.org 1-NP has been shown to induce the production of several pro-inflammatory mediators in a concentration-dependent manner in macrophages. nih.govmdpi.com

Upon exposure to 1-NP, macrophages increase the generation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.govmdpi.com This effect has been observed to be significant starting at specific concentrations. mdpi.com The production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is also stimulated by 1-NP. nih.govmdpi.com This is achieved through the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govmdpi.com

Table 2: Pro-inflammatory Mediators Induced by 1-Nitropyrene

| Mediator | Effect of 1-Nitropyrene Exposure |

|---|---|

| Interleukin-1β (IL-1β) | Increased production nih.govmdpi.com |

| Interleukin-6 (IL-6) | Increased production nih.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNFα) | Increased production nih.govmdpi.com |

| Nitric Oxide (NO) | Increased production via iNOS expression nih.govmdpi.com |

Impact on Cell Viability and Cellular Transformation

1-Nitropyrene has a significant impact on cell viability, inducing both apoptosis (programmed cell death) and necrosis in a concentration-dependent manner. scienceopen.comnih.gov Studies on various cell lines, including macrophages and human lung epithelial cells, have demonstrated that exposure to 1-NP leads to a reduction in cell viability. scienceopen.comnih.govresearchgate.net For instance, in RAW264.7 macrophages, 1-NP was found to reduce cell viability at different concentrations and incubation times. scienceopen.comnih.gov The cytotoxic effects of 1-NP are mediated by several molecular events, including the induction of DNA damage, such as micronucleus formation and DNA strand breaks. nih.gov

The genotoxic stress induced by 1-NP can trigger a p53-dependent apoptotic pathway. nih.gov This involves the phosphorylation and nuclear accumulation of p53, leading to the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates caspases-3 and -9, culminating in the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a key event in apoptosis. nih.gov Furthermore, 1-NP-induced apoptosis in macrophages is also associated with the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the nuclear translocation of the apoptosis-inducing factor (AIF). scienceopen.com

In addition to inducing cell death, 1-NP is recognized for its potential to cause cellular transformation. nih.gov The International Agency for Research on Cancer (IARC) has classified 1-NP as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. mdpi.comscienceopen.com Its ability to cause genetic mutations and chromosomal aberrations contributes to its carcinogenic potential. mdpi.com The mutagenic and genotoxic effects of nitrated polycyclic aromatic hydrocarbons like 1-NP can lead to the induction of unscheduled DNA synthesis, sister-chromatid exchanges, and gene mutations, all of which are hallmarks of cellular transformation and carcinogenesis. nih.gov

Table 3: Cellular Effects of 1-Nitropyrene

| Cellular Process | Effect of 1-Nitropyrene Exposure |

|---|---|

| Cell Viability | Reduction in a concentration-dependent manner scienceopen.comnih.govresearchgate.net |

| Apoptosis | Induction via p53-dependent and ROS-mediated pathways scienceopen.comnih.gov |

| Necrosis | Induction at higher concentrations nih.gov |

Advanced Analytical and Computational Methodologies in 1 Nitropyrene Research

Analytical Techniques for Environmental and Biological Samples

The analysis of 1-nitropyrene (B107360) (1-NP) in environmental and biological samples presents a significant challenge due to its presence at trace levels within complex matrices. csus.edunih.gov To address this, a variety of highly sensitive and selective analytical methods have been developed. These generally involve three main approaches: high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection, and gas chromatography (GC) or liquid chromatography coupled with mass spectrometry (MS). nih.gov

A crucial first step in the analysis of particle-bound 1-NP is its extraction from the sample matrix, such as filters used for collecting airborne particulate matter. nih.gov Solvents like acetone (B3395972) and dichloromethane (B109758) have been effectively used for this purpose. nih.gov Following extraction, a cleanup step is often necessary to isolate the nitro-PAH fraction from interfering compounds. researchgate.net This is commonly achieved using techniques like solid-phase extraction (SPE) or liquid chromatography. researchgate.netnih.gov

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of 1-NP, providing the necessary separation from other compounds present in the sample. cuni.cz The choice of method depends on the sample type, the required sensitivity, and the available instrumentation.

HPLC is a widely used technique for the analysis of 1-NP and other nitro-PAHs. nih.goviarc.fr Reversed-phase systems, typically employing C18 stationary phases with mobile phases like methanol/water or acetonitrile (B52724)/water, are common. cuni.czsielc.com

One of the key advantages of HPLC is its suitability for routine analysis. nii.ac.jp Column-switching systems can be incorporated to effectively remove interfering substances from complex samples with minimal pretreatment. nii.ac.jp For instance, a method for analyzing 1-NP in airborne particulate matter utilized a column-switching system that successfully isolated the analyte, leading to a clean chromatogram. nii.ac.jp To enhance precision, deuterated 1-NP (1-NP-d9) is often used as an internal standard. nii.ac.jp

Some HPLC methods incorporate an online reduction step where 1-NP is converted to the more fluorescent 1-aminopyrene (B158619) (1-AP). csus.eduunc.edu This is typically achieved using a reducer column packed with a catalyst, such as a platinum-rhodium catalyst. csus.eduunc.edu This derivatization significantly enhances detection sensitivity when using fluorescence detectors. unc.edu

Interactive Table: HPLC Methods for 1-Nitropyrene Analysis

| Sample Type | Column | Mobile Phase | Detection Method | Key Findings/Features | Reference |

|---|---|---|---|---|---|

| Airborne Particulate Matter (PM2.5) | Polymeric ODS (for separation) | Not specified | Fluorescence with online reduction and deuterated internal standard (1-NP-d9) | Detection limit of 0.32 fmol/injection; suitable for low-volume air samples. | nii.ac.jp |

| General Analysis | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid | MS-compatible (with formic acid replacing phosphoric acid) | Scalable method suitable for preparative separation and pharmacokinetics. | sielc.com |

| Airborne Particulates | Supelcosil LC-PAH (Reversed Phase) | Methanol/water (80/20) | Fluorescence with online reduction (Pt/Rh catalyst) | Detection limits of 7.6 - 90 pg/10 microliter injection for nine nitro-PAHs. | unc.edu |

| Human Urine | Not specified | Not specified | Tandem Mass Spectrometry (LC-MS/MS) | Developed to determine urinary 1-NP metabolites after enzymatic hydrolysis and selective extraction. | nih.gov |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of 1-NP, offering high separation efficiency. dss.go.th However, a notable drawback is the potential for partial decomposition of thermally unstable nitro-PAHs like 1-NP in the injector or on the column. dss.go.th

Despite this, GC-based methods are frequently employed, especially for analyzing environmental samples like diesel particulate matter. nih.gov To improve selectivity and sensitivity, sample preparation often involves fractionation using techniques like solid-phase extraction (SPE) and normal-phase liquid chromatography prior to GC/MS analysis. nih.gov Different GC columns, such as those with 5% phenyl methylpolysiloxane or 50% phenyl methylpolysiloxane, can be used to achieve the desired separation. nih.gov

Two-dimensional chromatography offers enhanced separation capabilities for complex samples. emissionsanalytics.com In the context of 1-NP analysis, two-dimensional HPLC (2D-HPLC) has been developed to improve sensitivity and selectivity, particularly for low-concentration ambient samples. csus.edunih.gov

A notable 2D-HPLC method involves isolating 1-NP on the first HPLC column, followed by its online reduction to 1-aminopyrene (1-AP) in a catalytic reactor. csus.edunih.gov The fraction containing 1-AP is then transferred to a second HPLC column for further separation before detection by tandem mass spectrometry (MS/MS). csus.edunih.gov This approach significantly improves the limit of detection, making it comparable to highly sensitive GC-NICI-MS methods but with less extensive sample preparation. nih.gov This enhanced sensitivity is crucial for accurately measuring the low concentrations of 1-NP typically found in ambient air. csus.edunih.gov

Detection Technologies

The choice of detection technology is critical for achieving the required sensitivity and specificity in 1-NP analysis. Mass spectrometry, in its various configurations, is the most powerful and widely used detection method.

Mass spectrometry is an indispensable tool for the analysis of 1-NP and its metabolites. iarc.fr It can be coupled with both GC and HPLC to provide highly selective and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying 1-NP. dss.go.th However, care must be taken to avoid thermal degradation of the analyte during analysis. dss.go.th A particularly sensitive variation is Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) . nih.gov This method is highly effective for the quantitative determination of nitro-PAHs in complex matrices like diesel particulate extracts. nih.govd-nb.info The use of NICI enhances the sensitivity for electronegative compounds like nitro-PAHs.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , have become the methods of choice for analyzing 1-NP and its metabolites in both environmental and biological samples. nih.govcore.ac.uk These techniques offer high specificity and sensitivity, allowing for the determination of urinary 1-NP metabolites as biomarkers of exposure to diesel exhaust. nih.govcore.ac.uk For instance, a highly specific and sensitive LC-MS/MS method was developed to identify and quantify various hydroxylated metabolites of 1-NP in human urine. nih.gov The use of deuterated internal standards is crucial for accurate quantification in such complex biological matrices. nih.gov

An innovative LC-MS method involves using a tropylium (B1234903) cation as a post-column reagent in HPLC. dss.go.thrsc.org In this approach, after separation by HPLC, 1-NP forms a complex with the tropylium cation, which then facilitates the detection of protonated 1-NP by the mass spectrometer. dss.go.thrsc.org This method allows for the simultaneous determination of 1-NP and other non-substituted PAHs. dss.go.thrsc.org

Interactive Table: Mass Spectrometry-Based Detection Methods for 1-Nitropyrene

| Technique | Sample Type | Key Features and Findings | Reference |

|---|---|---|---|

| GC-MS | General | High separation efficiency, but potential for thermal decomposition of 1-NP. | dss.go.th |

| GC-NICI-MS | Diesel Particulate Matter | Highly sensitive for quantitative determination of nitro-PAHs; requires sample cleanup and fractionation. 1-Nitropyrene was the most abundant nitro-PAH in diesel particulate SRMs. | nih.gov |

| LC-MS/MS | Human Urine | Highly specific and sensitive for determining urinary 1-NP metabolites (e.g., OHNAAP and OHNP isomers) as biomarkers. | nih.gov |

| 2D-HPLC-MS/MS | Ambient Particulate Matter | Provides novel sensitivity and selectivity with an analytical limit of detection of 152 fg on column. | csus.edunih.govresearchgate.net |

| LC-ESI-MS with Tropylium Cation | Standard Solutions | Allows for simultaneous determination of 1-NP and PAHs with a detection limit of 0.83 ng for injected 1-NP. | dss.go.thrsc.org |

Fluorescence Detection

Fluorescence detection is a highly sensitive method frequently employed in the analysis of 1-nitropyrene, typically following its reduction to the highly fluorescent 1-aminopyrene. This conversion is a critical step to enhance detection sensitivity. The process often involves high-performance liquid chromatography (HPLC) for separation.

A common approach involves online reduction of 1-nitropyrene to 1-aminopyrene using a catalyst column, such as platinum/rhodium-coated aluminum, integrated into the HPLC system. nih.gov The resulting 1-aminopyrene is then detected by a fluorescence detector. nih.gov To improve the precision of this method, a deuterated internal standard, such as 1-nitro[²H₉]pyrene, can be used. nih.govnii.ac.jp The amino derivative of the deuterated standard can be chromatographically separated from the amino derivative of 1-nitropyrene, allowing for accurate quantification. nii.ac.jp

The detection limits for this method are notably low, with one study reporting a detection limit of 0.32 fmol per injection. nii.ac.jp The sensitivity of fluorescence detection is considered high, though it is approximately one order of magnitude less sensitive than chemiluminescence detection. nih.gov Nevertheless, HPLC with fluorescence detection has been successfully used to detect 1-nitropyrene in various samples, including emissions from kerosene (B1165875) heaters and in airborne particulate matter. nih.govnii.ac.jp For instance, the method has been applied to determine 1-nitropyrene concentrations in fine airborne particulate matter (PM2.5) at low pollution sites, detecting levels in the low fmol/m³ range. nii.ac.jp

The typical excitation and emission wavelengths for the detection of 1-aminopyrene (the reduced form of 1-nitropyrene) are programmed based on its fluorescence properties. For example, one method used an excitation wavelength of 240 nm and an emission wavelength of 435 nm for 1-aminopyrene. mdpi.com

Table 1: HPLC-Fluorescence Detection Parameters for 1-Nitropyrene Analysis

| Parameter | Details | Reference |

|---|---|---|

| Analyte | 1-Nitropyrene (after reduction to 1-aminopyrene) | nih.govnii.ac.jpmdpi.com |

| Detection Method | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.govnii.ac.jp |

| Key Step | Online reduction to 1-aminopyrene | nih.gov |

| Internal Standard | Perdeuterated 1-NP (1-NP-d9) | nii.ac.jp |

| Detection Limit | 0.32 fmol/injection | nii.ac.jp |

| Excitation/Emission Wavelengths for 1-aminopyrene | λex 240 nm / λem 435 nm | mdpi.com |

Chemiluminescence Detection

Chemiluminescence (CL) detection offers even greater sensitivity for the analysis of 1-nitropyrene and its metabolites compared to fluorescence detection. nih.gov This technique is often coupled with high-performance liquid chromatography (HPLC) and, similar to fluorescence detection, relies on the post-column reduction of nitropyrenes to their corresponding aminopyrenes. nih.govnih.gov

The enhanced sensitivity of chemiluminescence detection, which can be about ten times greater than fluorescence detection, makes it particularly suitable for detecting trace amounts of these compounds. nih.gov The method's sensitivity is comparable to that achieved with mass spectrometry. nih.gov

One specific HPLC-chemiluminescence system involves the use of a peroxyoxalate reaction. nih.gov In this setup, hydroxylated metabolites of 1-nitropyrene are first reduced to their amino derivatives in a reduction column containing a Pt/Rh-coated alumina (B75360) catalyst. nih.gov These derivatives are then detected using a bis(2,4,6-trichlorophenyl)oxalate-H₂O₂ chemiluminescence system. nih.gov This approach has demonstrated very low detection limits, ranging from 5 fmol for 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene to 12 fmol for 3-hydroxy-1-nitropyrene per injection. nih.gov

Gas chromatography (GC) with a chemiluminescence detector has also been utilized for the direct analysis of 1-nitropyrene. nih.gov The National Institute of Occupational Safety and Health (NIOSH) Method 2560 is based on GC with chemiluminescence detection, although it is primarily designed for samples with very high concentrations. nih.gov

Electron Capture Detection

Electron Capture Detection (ECD) is another technique employed for the analysis of nitroaromatic compounds like 1-nitropyrene, often in conjunction with gas chromatography (GC). nih.goviarc.fr ECD is highly sensitive to electrophilic compounds, making it suitable for detecting nitro-containing molecules.

Direct analysis of 1-nitropyrene can be performed using GC-ECD. nih.gov However, a common strategy to enhance sensitivity involves the conversion of nitropyrenes to their amino derivatives, which are then derivatized to form compounds with a high electron capture response. iarc.fr For example, the resulting aminoarenes can be derivatized with heptafluorobutyric anhydride (B1165640) or pentafluoropropionic anhydride to form the corresponding amides, which are highly responsive to ECD. iarc.frresearchgate.net

GC-ECD has been applied in methods to analyze 1-nitropyrene in various samples, including cigarette smoke and urban aerosols. oup.comnih.gov In one study analyzing cigarette smoke, fractions containing 1-nitropyrene were analyzed by capillary GC with electron capture detection. oup.com In another, extracts from urban aerosol samples were analyzed using GC with ECD after a two-step supercritical fluid extraction process. nih.gov

Immunoaffinity Detection

Immunoaffinity-based methods have been successfully used for the detection and analysis of 1-nitropyrene. nih.gov These techniques utilize the high specificity of antibody-antigen interactions to isolate and concentrate the target analyte from complex sample matrices. nih.govresearchgate.net

Immunoaffinity chromatography is a key application of this approach. In this method, antibodies that specifically recognize pyrene (B120774) and structurally related compounds are immobilized on a solid support, such as a silica-based sorbent. researchgate.net When a sample extract is passed through the immunoaffinity column, the target analytes, including 1-nitropyrene, are selectively retained by the antibodies. acs.org Interfering substances are washed away, and the purified analytes can then be eluted and quantified using a suitable analytical technique like HPLC or GC-MS. nih.govresearchgate.net

The cross-reactivity of the antibodies allows for the extraction of a whole class of priority polycyclic aromatic hydrocarbons (PAHs), not just 1-nitropyrene. researchgate.net This makes immunoaffinity clean-up a powerful tool for the trace-level determination of these compounds in complex environmental samples like urban wastewater and sewage sludges. researchgate.net

Sample Preparation and Extraction Strategies

Solvent Extraction (e.g., Acetone, Dichloromethane, Ethyl Acetate)

The extraction of 10-Methyl-1-nitropyrene and related nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) from various sample matrices is a critical first step in their analysis. Solvent extraction is a widely used technique, with the choice of solvent being crucial for achieving high extraction efficiency.

Commonly used solvents for extracting 1-nitropyrene from particulate matter, such as diesel exhaust particles, include acetone and dichloromethane. nih.gov Dichloromethane has been used in Soxhlet extraction and sonication methods to extract nitro-PAHs from particulate matter. cuni.cznrel.gov In some protocols, filter samples are spiked with an internal standard and then extracted with methylene (B1212753) chloride (a synonym for dichloromethane) using ultrasonication. nih.gov

Ethyl acetate (B1210297) is another solvent employed for the extraction of nitropyrene and its metabolites. For instance, in studies involving cell cultures, the medium can be extracted with ethyl acetate to analyze for the presence of these compounds by HPLC. healtheffects.org

The selection of the solvent or solvent mixture can be optimized for specific applications. For example, a mixture of acetonitrile and dichloromethane has been used for ultrasonic extraction of PAHs and their derivatives from aerosol samples. frontiersin.org

Table 2: Common Solvents for 1-Nitropyrene Extraction

| Solvent | Sample Matrix | Extraction Method | Reference |

|---|---|---|---|

| Acetone | Diesel Exhaust Particles, Air Particulate Matter | Sonication, Solvent Extraction | nih.govresearchgate.net |

| Dichloromethane (Methylene Chloride) | Diesel Exhaust Particles, Aerosol Samples | Soxhlet Extraction, Sonication | nih.govcuni.cznrel.govnih.govfrontiersin.org |

| Ethyl Acetate | Cell Culture Medium | Liquid-Liquid Extraction | healtheffects.org |

Sonication and Supercritical Fluid Extraction

To enhance the efficiency of solvent extraction, physical methods like sonication and advanced techniques such as supercritical fluid extraction (SFE) are employed.

Sonication , or ultrasonic extraction, uses high-frequency sound waves to agitate particles in a solvent. This process facilitates the breakdown of the sample matrix and improves the penetration of the solvent, leading to more efficient extraction. Sonication with acetone has been shown to yield quantitative extracts of 1-nitropyrene from standard reference materials. nih.gov Similarly, ultrasonic extraction of ambient particulate matter in an organic solvent is a key step in highly sensitive LC-MS/MS methods. researchgate.net The duration and number of extraction cycles are important parameters to optimize. For example, one optimized method for aerosol samples involved three extractions with acetonitrile under sonication for 34 minutes each. frontiersin.org

Supercritical Fluid Extraction (SFE) is a more advanced and environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov SFE offers advantages such as the elimination of hazardous organic solvents and often does not require subsequent clean-up of the extracts. nih.gov The properties of the supercritical fluid can be tuned by altering pressure and temperature, and by adding a modifier like toluene (B28343) to the CO₂, allowing for selective extraction. nih.gov SFE has been successfully used to extract 1-nitropyrene and other nitro-PAHs from diesel exhaust particles and urban aerosol samples. nih.govnih.gov A comparison between SFE and sonication for extracting nitro-PAHs from urban aerosols showed good agreement in the results, but the sonication extracts required a clean-up step which was unnecessary for the SFE extracts. nih.gov

Solid-Phase Extraction (e.g., Blue Rayon, Alumina Cartridges)

Solid-phase extraction (SPE) is a crucial technique for the selective extraction and purification of 1-nitropyrene and its metabolites from complex matrices like urine and air particulate matter. nih.govresearchgate.net This method enhances the sensitivity and specificity of subsequent analytical determinations.